2-Butanone,1-[(2-aminobenzoyl)oxy]-(9CI)
Description
2-Butanone,1-[(2-aminobenzoyl)oxy]-(9CI) is a substituted butanone derivative with an ester functional group derived from 2-aminobenzoic acid. Its structure (Figure 1) features a ketone group at the C2 position and a 2-aminobenzoyloxy moiety at the C1 position. While direct data on this compound is sparse in the provided evidence, structural analogs and related derivatives offer insights into its properties and behavior.
Properties
CAS No. |
155764-48-0 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.229 |
IUPAC Name |
2-oxobutyl 2-aminobenzoate |
InChI |
InChI=1S/C11H13NO3/c1-2-8(13)7-15-11(14)9-5-3-4-6-10(9)12/h3-6H,2,7,12H2,1H3 |
InChI Key |
QPMMKGPYQRNJIL-UHFFFAOYSA-N |
SMILES |
CCC(=O)COC(=O)C1=CC=CC=C1N |
Synonyms |
2-Butanone,1-[(2-aminobenzoyl)oxy]-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
1-Butanone,1-(2-benzothiazolyl)-4-hydroxy-(9CI) (CAS 120821-99-0)
Ethanone, 1-(2-amino-5-methylphenyl)-2-chloro- (9CI) (CAS 61871-80-5)
- Structure: Chloro-substituted ethanone with an aromatic amine.
- Molecular Formula: C₉H₁₀ClNO .
Bitertanol Ketone (1-[(1,1-biphenyl)-4-yloxy]-3,3-dimethyl-1-(1H-1,2,4-triazole-1-yl)-2-butanone)
- Structure : Biphenyl ether and triazole substituents.
- Applications: Metabolite of bitertanol, a fungicide and plant growth regulator .
- Comparison: The triazole group confers antifungal activity, whereas the 2-aminobenzoyl group in the target compound may interact with biological targets via hydrogen bonding.
Sulfur- or Oxygen-Containing Derivatives
2-Butanone,4-(2-propenylthio)-(9CI) (CAS 61224-82-6)
2-Butanone, 3-methyl-4-propoxy- (9CI) (CAS 408338-20-5)
- Structure : Propoxy group at C4, methyl at C3.
- Molecular Formula : C₈H₁₆O₂ .
- Comparison : The ether substituent increases hydrophobicity, contrasting with the polarizable aromatic amine in the target compound.
Halogenated Derivatives
2-Butanone, 4-chloro-3-methyl- (9CI) (CAS 19995-85-8)
- Structure : Chloro and methyl groups at C4 and C3.
- Molecular Formula : C₅H₉ClO .
- Comparison : The electron-withdrawing chlorine atom may enhance electrophilicity at the carbonyl group compared to the target compound’s ester functionality.
Cyclic Substituents
2-Butanone, 4-cyclopropylidene- (9CI) (CAS 79012-52-5)
- Structure : Cyclopropylidene group at C4.
- Molecular Formula : C₇H₁₀O .
- Comparison : The strained cyclopropane ring may impart unique reactivity in ring-opening reactions, unlike the stable aromatic system in the target compound.
Comparative Data Table
*Estimated based on structural similarity. †Calculated using standard atomic weights.
Key Research Findings
Bioactivity: Compounds with aromatic amines (e.g., 2-aminobenzoyl) often exhibit enhanced binding to biological targets via hydrogen bonding, as seen in analogs like ethanone derivatives .
Reactivity: Thioether and halogenated butanones show higher electrophilicity compared to ester-linked derivatives, influencing their roles in synthesis .
Applications: Heterocyclic substituents (e.g., triazole in bitertanol) are critical in agrochemicals, suggesting that the target compound’s 2-aminobenzoyl group could be tailored for similar uses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
